Cas no 1075-26-9 (1H-indol-6-ylmethanol)

1H-Indol-6-ylmethanol is a versatile heterocyclic compound featuring an indole core substituted with a hydroxymethyl group at the 6-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate for building biologically active molecules. The hydroxymethyl group offers a handle for further functionalization, enabling derivatization via esterification, etherification, or oxidation. Its indole scaffold is significant in medicinal chemistry due to its prevalence in natural products and drug candidates. The compound is typically handled under inert conditions to preserve stability. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows. Proper storage in cool, dry environments is recommended to maintain integrity.
1H-indol-6-ylmethanol structure
1H-indol-6-ylmethanol structure
商品名:1H-indol-6-ylmethanol
CAS番号:1075-26-9
MF:C9H9NO
メガワット:147.17386
MDL:MFCD02179595
CID:40676
PubChem ID:2773459

1H-indol-6-ylmethanol 化学的及び物理的性質

名前と識別子

    • (1H-Indol-6-yl)methanol
    • 6-(Hydroxymethyl)indole
    • 1H-Indol-6-ylmethanol
    • 6-(Hydroxymethyl)-1H-indole
    • 6-Hydroxymethylindole
    • Indole-6-methanol
    • 6-IndolMethanol
    • RARECHEM AL BD 1265
    • 1H-indol-6-ylmethanol(SALTDATA: FREE)
    • 6-hydroxymethylindole, AldrichCPR
    • 6-Hydroxymethyl indole
    • WRMZOPANDOHWJU-UHFFFAOYSA-N
    • AB11368
    • BS-3820
    • MFCD02179595
    • AKOS000321301
    • 1H-INDOLE-6-METHANOL
    • FT-0659387
    • SCHEMBL1252105
    • CS-0091815
    • (1H-indole-6-yl)-methanol
    • J-518794
    • Indol-6-yl-methanol
    • (1H-Indol-6-yl)-methanol
    • 1075-26-9
    • DTXSID00378473
    • BB 0254648
    • E72600
    • ALBB-004775
    • STK360678
    • BBL029609
    • 1H-indol-6-ylmethanol
    • MDL: MFCD02179595
    • インチ: InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2
    • InChIKey: WRMZOPANDOHWJU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1CO)NC=C2

計算された属性

  • せいみつぶんしりょう: 147.06800
  • どういたいしつりょう: 147.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 36A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.272
  • ゆうかいてん: 45-50°C
  • ふってん: 360.6°Cat760mmHg
  • フラッシュポイント: 171.9°C
  • 屈折率: 1.705
  • PSA: 36.02000
  • LogP: 1.66020

1H-indol-6-ylmethanol セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • セキュリティ用語:24/25
  • 危険レベル:IRRITANT

1H-indol-6-ylmethanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-indol-6-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB150390-250 mg
Indole-6-methanol, 98%; .
1075-26-9 98%
250 mg
€104.20 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2122-5G
1H-indol-6-ylmethanol
1075-26-9 95%
5g
¥ 1,643.00 2023-04-07
abcr
AB218010-250mg
1H-Indol-6-ylmethanol, 95%; .
1075-26-9 95%
250mg
€137.00 2024-04-20
TRC
H953578-50mg
(1H-Indol-6-yl)methanol
1075-26-9
50mg
$ 50.00 2022-06-04
Fluorochem
016234-5g
6-Hydroxymethylindole
1075-26-9 95%
5g
£300.00 2022-03-01
Apollo Scientific
OR10508-1g
6-(Hydroxymethyl)-1H-indole
1075-26-9 95
1g
£135.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I14050-5g
1H-indol-6-ylmethanol
1075-26-9 99%
5g
3810.0CNY 2021-08-03
abcr
AB150390-5 g
Indole-6-methanol, 98%; .
1075-26-9 98%
5 g
€438.00 2023-07-20
Key Organics Ltd
BS-3820-1MG
1H-indol-6-ylmethanol
1075-26-9 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
BS-3820-10MG
1H-indol-6-ylmethanol
1075-26-9 >90%
10mg
£63.00 2025-02-09

1H-indol-6-ylmethanol 関連文献

1H-indol-6-ylmethanolに関する追加情報

1H-indol-6-ylmethanol: A Comprehensive Overview

The compound 1H-indol-6-ylmethanol, also known by its CAS number 1075-26-9, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the family of indole derivatives, which are known for their versatile applications in drug discovery and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 1H-indol-6-ylmethanol, providing a comprehensive understanding of its significance in modern research.

Chemical Structure and Properties

1H-indol-6-ylmethanol is characterized by its indole ring system with a hydroxymethyl group attached at the 6-position. The indole structure consists of a fused benzene ring and a pyrrole ring, which imparts unique electronic and steric properties to the molecule. The hydroxymethyl group introduces additional functionality, making it a valuable building block in organic synthesis. The compound is typically synthesized via multi-step processes involving nucleophilic aromatic substitution or coupling reactions. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of 1H-indol-6-ylmethanol production.

Applications in Drug Discovery

The indole scaffold is renowned for its role in drug discovery due to its ability to interact with various biological targets. 1H-indol-6-ylmethanol has been extensively studied for its potential as a lead compound in the development of anti-inflammatory, anticancer, and neuroprotective agents. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in inflammation pathways. Furthermore, recent advancements in medicinal chemistry have enabled the design of more bioavailable analogs of 1H-indol-6-ylmethanol, which are currently under preclinical evaluation.

Role in Organic Synthesis

Beyond its direct applications in drug discovery, 1H-indol-6-ylmethanol serves as an invaluable intermediate in the synthesis of complex organic molecules. Its hydroxymethyl group can be readily modified through oxidation or alkylation reactions to generate diverse functional groups. For example, oxidation of the hydroxymethyl group yields indole carboxylic acids, which are widely used in peptide synthesis and as precursors for bioactive compounds. Recent research has also explored the use of 1H-indol-6-ylmethanol as a chiral auxiliary in asymmetric synthesis, further expanding its utility in organic chemistry.

Environmental and Safety Considerations

As with any chemical compound, understanding the environmental impact and safety profile of 1H-indol-6-ylmethanol is crucial. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term persistence and biodegradability in various environmental settings. In terms of handling, standard laboratory precautions should be followed to minimize exposure risks.

Future Directions and Research Opportunities

The continued exploration of 1H-indol-6-ylmethanol presents exciting opportunities for innovation across multiple disciplines. Researchers are increasingly leveraging computational chemistry tools to predict and optimize the properties of this compound for specific applications. Additionally, advancements in green chemistry are expected to lead to more sustainable methods for synthesizing 1H-indol-6-y methanol, reducing its environmental footprint while maintaining high yields.

In conclusion, 1H-indol -6-y methanol (CAS No: 1075 -26 -9) stands as a testament to the ingenuity and versatility of organic compounds in modern science. Its role as both a functional molecule and a valuable intermediate underscores its importance across diverse fields. As research continues to uncover new applications and optimize existing ones, this compound will undoubtedly remain at the forefront of chemical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1075-26-9)1H-indol-6-ylmethanol
A2087
清らかである:99%
はかる:5g
価格 ($):221.0